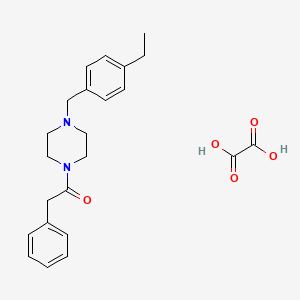
1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate, also known as EPP or N-(4-ethylbenzyl)-N-(phenylacetyl)piperazine, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties, particularly its effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, increase exploratory behavior, and improve cognitive function. 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as an anti-addiction medication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate in lab experiments is its well-characterized pharmacological profile. 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate has been extensively studied in animal models, and its effects on various neurotransmitter systems are well understood. However, one limitation of using 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate in lab experiments is its relatively low potency compared to other psychoactive compounds, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate. One area of interest is the development of more potent derivatives of 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate, which may have greater therapeutic potential. Another area of interest is the investigation of the mechanisms underlying the effects of 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate, which may lead to the development of new treatments for neurological disorders. Finally, the use of 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate in combination with other psychoactive compounds may also be a promising avenue for future research.
Métodos De Síntesis
The synthesis of 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate involves the reaction of 4-ethylbenzylamine with phenylacetyl chloride, followed by the addition of piperazine in the presence of a base. The resulting compound is then treated with oxalic acid to form the oxalate salt of 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate. This synthesis method has been optimized to produce high yields of pure 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate, which can be used for further research and development.
Aplicaciones Científicas De Investigación
1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
Propiedades
IUPAC Name |
1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.C2H2O4/c1-2-18-8-10-20(11-9-18)17-22-12-14-23(15-13-22)21(24)16-19-6-4-3-5-7-19;3-1(4)2(5)6/h3-11H,2,12-17H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHHZNDQEGFUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)
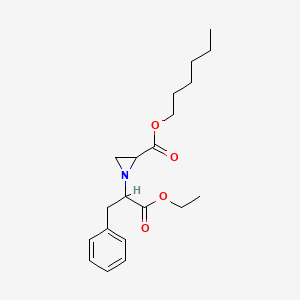
![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)
![N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)
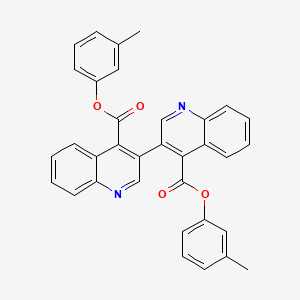
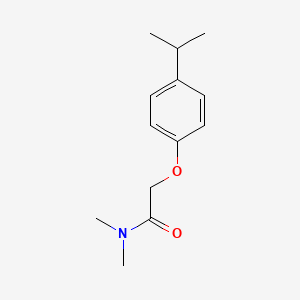
![4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5220429.png)
![N-[2-(2-fluorophenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5220434.png)
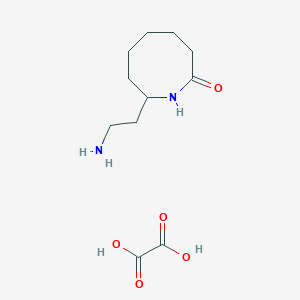
![N-(2-furylmethyl)-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5220441.png)


![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5220460.png)
